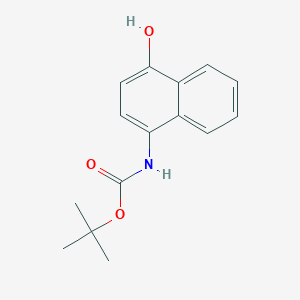

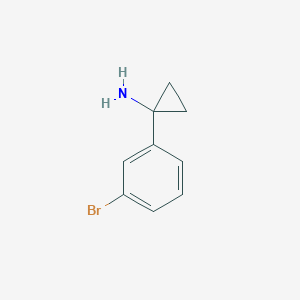

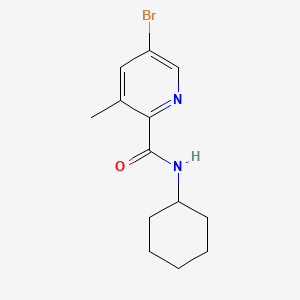

1-(3-Bromophenyl)cyclopropanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(3-Bromophenyl)cyclopropanamine" is not directly mentioned in the provided papers, but the papers do discuss related bromophenyl compounds and cyclopropane moieties. These compounds are of significant interest due to their presence in various bioactive molecules and their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of bromophenyl compounds with cyclopropane moieties is a topic of interest in several studies. For instance, the synthesis of cyclopropylcarboxylic acids and esters incorporating bromophenol moieties was investigated for their inhibitory effects on carbonic anhydrase enzymes . Another study reported the synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation, demonstrating the formation of arylcyclopropanes, which could be related to the synthesis of "1-(3-Bromophenyl)cyclopropanamine" .

Molecular Structure Analysis

The molecular structures of bromophenyl compounds and cyclopropane derivatives have been characterized using X-ray crystallography in several studies. For example, the structural and coordination properties of a bidentate ligand with cyclopropyl groups were determined, providing insights into the cyclopropyl conjugation . This information is valuable for understanding the molecular structure of "1-(3-Bromophenyl)cyclopropanamine".

Chemical Reactions Analysis

The chemical reactivity of bromophenyl compounds with cyclopropane rings is highlighted in the literature. A novel palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene was reported, showcasing the potential for complex cyclization reactions . Additionally, the ring-opening of cyclopropane with bromine was observed, which could be relevant to the reactivity of "1-(3-Bromophenyl)cyclopropanamine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives with cyclopropane rings are not directly discussed in the provided papers. However, the luminescent properties of cyclometalated complexes containing bromophenyl groups were investigated, which could suggest interesting photophysical properties for related compounds like "1-(3-Bromophenyl)cyclopropanamine" .

科学的研究の応用

CNS Disease Treatment

1-(3-Bromophenyl)cyclopropanamine has been investigated for its potential in treating various central nervous system (CNS) disorders. A study discusses its role in inhibiting lysine-specific demethylase-1 (LSD1), an enzyme involved in gene expression regulation through histone modification. This inhibition could be significant for conditions like schizophrenia, Alzheimer’s disease, and epilepsy (B. Blass, 2016).

Carbonic Anhydrase Inhibition

Compounds incorporating cyclopropane moieties, such as 1-(3-Bromophenyl)cyclopropanamine, have been studied for their inhibitory effects on carbonic anhydrase, an enzyme important in various physiological processes. These compounds showed promising inhibitory effects, suggesting potential therapeutic applications in conditions where carbonic anhydrase activity is a factor (M. Boztaş et al., 2015).

Catalytic Applications

The compound has also been explored in catalytic applications, such as cyclopropanation reactions. Studies have shown its utility in selective cyclopropanation of π bonds, highlighting its potential in synthetic chemistry (G. A. Mirafzal et al., 1998).

Enantioselective Synthesis

Its derivatives have been utilized in enantioselective synthesis processes, like the Mannich reactions, offering significant potential in the production of pharmaceuticals and fine chemicals (J. Bandar & T. Lambert, 2013).

Anticancer Potential

Some derivatives of 1-(3-Bromophenyl)cyclopropanamine have been investigated for their anticancer properties. For instance, certain bromophenol derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as anticancer drugs (Chuanlong Guo et al., 2018).

Monoamine Oxidase Inhibition

There is also research exploring its analogues as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurological conditions. These studies suggest its potential role in the treatment of psychiatric disorders and the study of neurotransmitter dynamics (C. Faler & M. Joullié, 2007).

Safety And Hazards

The safety information for 1-(3-Bromophenyl)cyclopropanamine includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

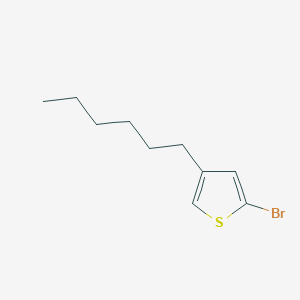

1-(3-bromophenyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEYJHQOBAKCJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456191 |

Source

|

| Record name | 1-(3-BROMOPHENYL)CYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)cyclopropanamine | |

CAS RN |

546115-65-5 |

Source

|

| Record name | 1-(3-Bromophenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546115-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-BROMOPHENYL)CYCLOPROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)